Thiomyristoyl

Descripción general

Descripción

El tiomiristatoilo es un compuesto que ha despertado un gran interés en la comunidad científica debido a sus potentes efectos inhibidores sobre ciertas enzimas, particularmente las sirtuinas. Las sirtuinas son una familia de deacilasas dependientes de NAD± involucradas en diversos procesos biológicos, incluyendo el envejecimiento, el metabolismo y el cáncer. El tiomiristatoilo es conocido por su capacidad de inhibir SIRT2 y SIRT6, lo que lo convierte en una herramienta valiosa en la investigación bioquímica y en posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de compuestos de tiomiristatoilo suele implicar la preparación de un derivado de tiomiristatoilo lisina. Un método común incluye el uso de Fmoc-Lys(tiomiristatoilo)-OH como bloque de construcciónEl producto final se obtiene mediante síntesis de péptidos en fase sólida .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para el tiomiristatoilo no están ampliamente documentados, el enfoque general implicaría técnicas de síntesis de péptidos a gran escala. Estos métodos probablemente incluirían sintetizadores de péptidos automatizados y cromatografía líquida de alto rendimiento (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

El tiomiristatoilo experimenta varios tipos de reacciones químicas, entre ellas:

Reactivos y condiciones comunes

Reactivo de Lawesson:

Protección Fmoc: Se utiliza comúnmente en la síntesis de péptidos para proteger los grupos amino.

Principales productos formados

Los principales productos que se forman a partir de reacciones que implican tiomiristatoilo incluyen péptidos deacilados y ácido mirístico .

Aplicaciones en investigación científica

El tiomiristatoilo tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Scientific Research Applications

Thiomyristoyl has diverse applications in scientific research:

Chemistry

- Tool Compound : this compound is utilized as a tool compound to investigate the deacylation activity of sirtuins, providing insights into their biochemical pathways and interactions with substrates.

Biology

- Cellular Processes : The compound plays a crucial role in elucidating the functions of sirtuins in cellular mechanisms such as gene silencing, DNA repair, and chromosomal stability. Research has shown that this compound can selectively induce cytotoxicity in cancer cells while sparing normal cells .

Medicine

- Cancer Treatment : this compound has demonstrated potential as a therapeutic agent in cancer treatment. It has been shown to inhibit various cancer cell lines effectively; for instance, it inhibited 36 out of 56 cell lines tested by more than 50% at a concentration of 10 micromolar . The inhibition of SIRT2 leads to the degradation of the c-Myc oncoprotein, which is often overexpressed in cancers .

Target Enzymes

- SIRT2 : this compound selectively inhibits SIRT2, leading to significant effects on cellular processes associated with cancer progression.

- SIRT6 : The compound also acts on SIRT6, although its primary focus has been on SIRT2 due to its pronounced effects on cancer cells .

Biochemical Pathways

The inhibition of SIRT2 affects several pathways:

- Promotes c-Myc ubiquitination and degradation.

- Alters acetylation levels of histones and non-histone proteins, which can lead to changes in gene expression profiles .

Table 1: Inhibition Potency of this compound

| Compound | Target Enzyme | IC50 (μM) | Cell Type |

|---|---|---|---|

| This compound | SIRT2 | 10 | Various Cancer Cell Lines |

| This compound Peptide BH-TM4 | SIRT6 | 1.7 | Live Cells |

| This compound | Non-Cancerous | >50 | Normal Cell Lines |

Table 2: Selective Cytotoxicity Profile

| Cell Line | IC50 (μM) | Response |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.4 | Sensitive |

| MDA-MB-468 (Breast Cancer) | 10 | Sensitive |

| HEK293 (Normal) | >50 | Resistant |

Case Study 1: Anticancer Effects

A study conducted by Lin et al. demonstrated that this compound effectively inhibited SIRT2 in various cancer cell lines, leading to reduced levels of c-Myc. This study highlighted the potential for this compound as a targeted therapy for cancers driven by c-Myc overexpression .

Case Study 2: Developmental Therapeutics Program Screening

This compound was screened against approximately 60 cancer cell lines at the National Cancer Institute. The results indicated a broad spectrum of anticancer activity, particularly against leukemia and colorectal cancer cell lines . This underscores the compound's potential utility in developing new cancer therapies.

Mecanismo De Acción

El tiomiristatoilo ejerce sus efectos inhibiendo la actividad de deacilación de las sirtuinas. El compuesto se une al sitio activo de la enzima, lo que impide la eliminación de los grupos acilo de los residuos de lisina. Esta inhibición afecta a diversos procesos celulares regulados por las sirtuinas, incluyendo la expresión génica, la reparación del ADN y el metabolismo .

Comparación Con Compuestos Similares

Compuestos similares

Compuestos basados en tioacetamida: Estos compuestos también inhiben las sirtuinas, pero son menos potentes que el tiomiristatoilo.

AGK2: Un inhibidor selectivo de SIRT2 con características estructurales diferentes.

SirReal2: Otro inhibidor de SIRT2 con propiedades de unión distintas.

Singularidad

El tiomiristatoilo es único debido a sus fuertes interacciones hidrofóbicas con el sitio activo de la enzima, lo que lo convierte en un inhibidor muy potente. Su capacidad de inhibir tanto SIRT2 como SIRT6 lo diferencia de otros inhibidores de sirtuinas .

Actividad Biológica

Thiomyristoyl, a derivative of myristic acid, has garnered significant attention in biomedical research due to its biological activity, particularly as an inhibitor of sirtuins, a family of NAD+-dependent deacylases. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Sirtuins

Sirtuins are a class of proteins that play critical roles in regulating cellular processes such as aging, metabolism, and stress responses. There are seven known human sirtuins (SIRT1-7), each with distinct functions and tissue distributions. Inhibitors of sirtuins have been explored for their potential therapeutic applications in cancer, neurodegenerative diseases, and metabolic disorders.

This compound compounds exhibit potent inhibitory effects on specific sirtuins:

- SIRT6 Inhibition : this compound peptides have been identified as effective cell-permeable inhibitors of SIRT6. They exploit the enzyme's defatty-acylase activity to modulate various biological pathways. The most potent this compound peptide demonstrated an IC50 value of 1.7 μM against SIRT6, indicating significant inhibition potential .

- SIRT2 Selectivity : A this compound lysine compound (TM) has shown remarkable selectivity towards SIRT2 with an IC50 value as low as 0.028 μM. This compound promotes the degradation of the c-Myc oncoprotein, which is crucial for tumor growth and maintenance in various cancers .

1. Anticancer Activity

Research has demonstrated that this compound compounds can selectively target cancer cells while sparing non-cancerous cells. In studies involving breast cancer models:

- In Vivo Efficacy : TM was tested in xenograft models using the triple-negative breast cancer cell line MDA-MB-231. Results showed that TM significantly inhibited tumor growth compared to control groups, with histopathological examinations revealing increased necrosis in tumors treated with TM .

- Cell Viability Assays : Various human breast cancer cell lines exhibited differential susceptibility to TM treatment, with non-cancerous cell lines showing much lower sensitivity .

2. Colitis Amelioration

Recent studies indicated that this compound can ameliorate ulcerative colitis (UC) by inhibiting T cell differentiation and metabolic reprogramming associated with UC progression. This suggests that this compound may have broader implications in inflammatory diseases .

Data Tables

The following tables summarize key findings regarding the inhibitory effects of this compound on different sirtuins:

| Compound | Target Sirtuin | IC50 (μM) | Biological Effect |

|---|---|---|---|

| This compound Peptide (BH-TM4) | SIRT6 | 1.7 | Inhibits deacetylation and promotes TNFα secretion |

| This compound Lysine (TM) | SIRT2 | 0.028 | Induces c-Myc degradation; anticancer effects |

| Other this compound Analogues | SIRT1/SIRT3 | >100 | Limited inhibition |

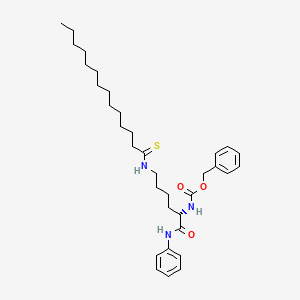

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQGLLUJIVNREL-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of Thiomyristoyl and how does this interaction affect cellular processes?

A1: this compound acts as a potent and cell-permeable inhibitor of Sirtuin 2 (SIRT2) [, , , , , ]. SIRT2 is a member of the sirtuin family of nicotinamide adenine dinucleotide-dependent protein lysine deacylases, involved in various cellular processes like gene expression, metabolism, and aging. By inhibiting SIRT2, this compound has been shown to:

- Block Th17 cell differentiation: this compound disrupts the STAT3/IL-6 signaling pathway, leading to decreased production of IL-17A and a lower percentage of Th17 cells [, ]. This effect is linked to its ability to ameliorate colitis in mouse models.

- Promote K-Ras4a lysine fatty-acylation: While SIRT2 typically removes fatty acyl groups from K-Ras4a, this compound inhibits this demyristoylation activity, leading to increased K-Ras4a lysine fatty-acylation [].

- Induce cell cycle arrest and apoptosis: Inhibition of SIRT2 by this compound has been linked to decreased cell growth, inhibited clonogenic potential, and ultimately cell death in certain cancer cells [, ].

Q2: How does the structure of this compound contribute to its activity and selectivity towards SIRT2?

A2: While the provided abstracts don't offer detailed structural data on this compound itself, research suggests it acts as a substrate mimic for SIRT2 [, ]. The this compound group likely occupies the enzyme's active site, preventing the binding and deacylation of its natural substrates.

Q3: What in vitro and in vivo models have been used to investigate the efficacy of this compound?

A3: Researchers have employed various models to study this compound's effects:

- In vitro: this compound's impact on Th17 cell differentiation has been assessed using human peripheral blood mononuclear cells (PBMCs) differentiated in vitro []. Additionally, its effects on cell proliferation, clonogenicity, and apoptosis have been studied in various cancer cell lines [, ].

- In vivo: this compound's therapeutic potential in colitis has been investigated using a dextran sulphate sodium salt (DSS)-induced colitis mouse model [, ]. It has also shown promising results in an orthotopic xenograft model of atypical teratoid rhabdoid tumor (ATRT) [].

Q4: What are the limitations of this compound and what strategies are being explored to overcome them?

A4: One major limitation of this compound is its low aqueous solubility, which can hinder its bioavailability and clinical application []. To address this, researchers have developed a glucose-conjugated this compound analog with improved solubility []. This analog, though not cell permeable itself, allowed for the crystallization and structural analysis of the SIRT2-inhibitor complex, paving the way for structure-based drug design.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.